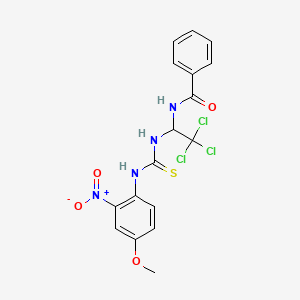
N-(2,2,2-Trichloro-1-(3-(4-methoxy-2-nitro-phenyl)-thioureido)-ethyl)-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,2-Tricloro-1-(3-(4-metoxi-2-nitro-fenil)-tioureido)-etil)-benzamida es un compuesto orgánico complejo que presenta una combinación única de grupos funcionales, incluyendo un grupo tricloro-metil, una parte de tiourea y una estructura de benzamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2,2,2-Tricloro-1-(3-(4-metoxi-2-nitro-fenil)-tioureido)-etil)-benzamida típicamente involucra múltiples pasos:
Formación del intermedio tricloro-metil: El material de partida, 2,2,2-tricloroetanol, se hace reaccionar con cloruro de tionilo para formar 2,2,2-tricloroetil cloruro.
Formación del derivado de tiourea: El tricloroetil cloruro se hace reaccionar entonces con tiourea para formar el intermedio de tioureido correspondiente.
Acoplamiento con 4-metoxi-2-nitroanilina: El intermedio de tioureido se acopla con 4-metoxi-2-nitroanilina en condiciones básicas para formar el producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y la pureza. Esto podría incluir el uso de catalizadores, condiciones de reacción mejoradas y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2,2,2-Tricloro-1-(3-(4-metoxi-2-nitro-fenil)-tioureido)-etil)-benzamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo nitro puede ser reducido a una amina en condiciones adecuadas.
Reducción: El grupo tricloro-metil puede ser reducido a un grupo metil.
Sustitución: El grupo metoxi puede ser sustituido por otros grupos funcionales mediante una sustitución aromática nucleófila.
Reactivos y condiciones comunes
Oxidación: Hidrogenación utilizando paladio sobre carbono (Pd/C) como catalizador.
Reducción: Hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Metóxido de sodio (NaOMe) u otras bases fuertes.
Productos principales formados
Oxidación: Formación del derivado de amina correspondiente.
Reducción: Formación del derivado de metil correspondiente.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
N-(2,2,2-Tricloro-1-(3-(4-metoxi-2-nitro-fenil)-tioureido)-etil)-benzamida tiene varias aplicaciones de investigación científica:
Química medicinal: Posible uso como compuesto líder para el desarrollo de nuevos medicamentos que se dirigen a enzimas o receptores específicos.
Ciencia de materiales: Uso en la síntesis de nuevos polímeros o materiales con propiedades únicas.
Síntesis orgánica: Uso como bloque de construcción para la síntesis de moléculas más complejas.
Mecanismo De Acción
El mecanismo de acción de N-(2,2,2-Tricloro-1-(3-(4-metoxi-2-nitro-fenil)-tioureido)-etil)-benzamida implica su interacción con objetivos moleculares específicos. El grupo tricloro-metil puede interactuar con sitios nucleófilos en proteínas o enzimas, mientras que la parte de tiourea puede formar puentes de hidrógeno con moléculas biológicas. El grupo nitro puede sufrir una reducción para formar intermedios reactivos que pueden interactuar aún más con los componentes celulares.
Comparación Con Compuestos Similares
Compuestos similares
N-(2,2,2-Tricloro-1-(3-(4-metoxi-2-nitro-fenil)-tioureido)-etil)-benzamida: Único debido a la combinación de grupos tricloro-metil, tiourea y benzamida.
N-(2,2,2-Tricloro-1-(3-(4-metoxi-fenil)-tioureido)-etil)-benzamida: Carece del grupo nitro, lo que puede afectar su reactividad y aplicaciones.
N-(2,2,2-Tricloro-1-(3-(4-nitro-fenil)-tioureido)-etil)-benzamida: Carece del grupo metoxi, lo que puede influir en su solubilidad e interacciones.
Propiedades
Fórmula molecular |
C17H15Cl3N4O4S |
|---|---|
Peso molecular |
477.7 g/mol |
Nombre IUPAC |
N-[2,2,2-trichloro-1-[(4-methoxy-2-nitrophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C17H15Cl3N4O4S/c1-28-11-7-8-12(13(9-11)24(26)27)21-16(29)23-15(17(18,19)20)22-14(25)10-5-3-2-4-6-10/h2-9,15H,1H3,(H,22,25)(H2,21,23,29) |
Clave InChI |
RQOIPQIEAUXRTO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


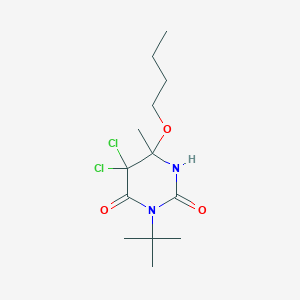

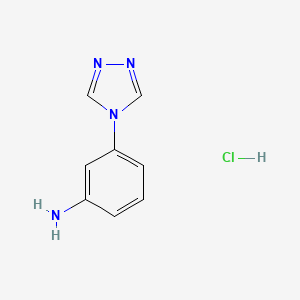
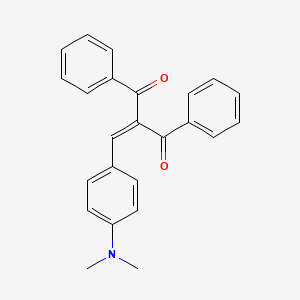

![2-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-EN-1-YL)-2-oxo-1,3-oxazolidin-3-YL]acetate](/img/structure/B11715006.png)
![N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11715025.png)
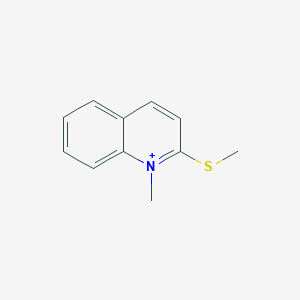
![N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide](/img/structure/B11715037.png)
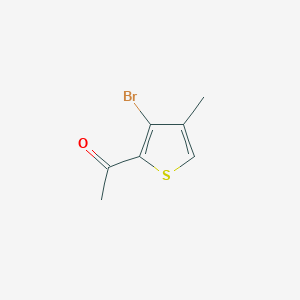
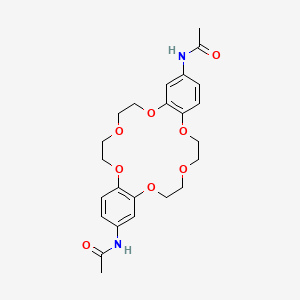
![1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]ethanone](/img/structure/B11715049.png)

![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperazine](/img/structure/B11715066.png)
